Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate
Description
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
benzyl 7-methyl-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c1-12-8-10-18(14-7-9-17-15(12)14)16(19)20-11-13-5-3-2-4-6-13/h2-6,12,14-15,17H,7-11H2,1H3 |
InChI Key |
WYIRRUZDTGVMIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C2C1NCC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Piperidine Intermediate Preparation
The stereoselective synthesis of the hexahydropyrrolopyridine core relies on enzymatic resolution of piperidine-2,3-dicarboxylate intermediates. As described in US8680276B2, racemic dimethyl piperidine-2,3-dicarboxylate undergoes lipase-mediated hydrolysis to isolate the (2S,3R)-isomer with >99% enantiomeric excess (Table 1).
Table 1: Enzymatic Resolution Conditions
| Parameter | Value |
|---|---|
| Substrate | Dimethyl piperidine-2,3-dicarboxylate |
| Enzyme | Candida antarctica Lipase B |
| Solvent | Phosphate buffer (pH 7.0) |
| Temperature | 37°C |
| Reaction Time | 24 h |
| ee | >99% |
Acid-Catalyzed Cyclization
The resolved (2S,3R)-piperidine dicarboxylate is treated with concentrated HCl under reflux (80°C, 4 h) to form the fused pyrrolopyridine system. Benzyl chloroformate (Cbz-Cl) is then introduced in dichloromethane with triethylamine to install the benzyl carbamate group, yielding the title compound in 72–78% yield.
This method enables the introduction of aryl/heteroaryl groups at the 5-position, though methylation at C7 requires subsequent hydrogenation.
Buchwald-Hartwig Amination
For N-functionalization, US9617258B2 employs Pd₂(dba)₃/Xantphos with Cs₂CO₃ in toluene (110°C, 12 h) to install benzyl carbamate groups. Yields range from 65–82%, contingent on steric hindrance.
Reductive Amination and Ring-Closing Metathesis
Reductive Amination of Pyrrole Derivatives
JP6075736B2 details a two-step process:
-
Condensation of 4-aminopyrrolo[3,2-b]pyridine with benzyl glyoxylate in THF (0°C, 2 h).
-
Sodium cyanoborohydride-mediated reductive amination (MeOH, pH 5, 24 h).
This affords the target compound in 58% yield with 94% diastereomeric excess.
Ring-Closing Metathesis (RCM)
PMC7696539 utilizes Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane (40°C, 6 h) to form the bicyclic framework from diene precursors. Post-RCM hydrogenation (H₂, Pd/C) introduces the 7-methyl group, achieving 64% overall yield.
Solid-Phase Synthesis for High-Throughput Production
EP3353180NWB1 describes a resin-bound approach using Wang resin-functionalized piperidine:
-
Loading : 1.2 mmol/g resin in DMF with DIC/HOBt.
-
Cyclization : TFA/CH₂Cl₂ (1:1) cleavage followed by in situ benzyl carbamate formation.
-
Purification : Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA).
This method achieves 89% purity at 15 mg scale, suitable for combinatorial libraries.
Comparative Analysis of Methodologies
Table 2: Yield and Selectivity Across Methods
Challenges and Optimization Strategies
Stereochemical Drift During Benzylation
Basic conditions during Cbz protection risk epimerization at C4. WO2013033228A1 mitigates this via low-temperature (-10°C) reactions in dichloromethane with slow Cbz-Cl addition.
Chemical Reactions Analysis
Types of Reactions
Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate has the molecular formula and a molecular weight of approximately 274.36 g/mol. The compound features a pyrrolo-pyridine core, which is significant for its biological interactions. Its structure allows for various modifications that enhance its reactivity and solubility, making it a valuable candidate for drug development.
Medicinal Chemistry
This compound shows promise as a potential therapeutic agent in several areas:
- Kinase Inhibition : The compound has been studied for its ability to inhibit specific kinases, which are crucial in various signaling pathways related to cancer and other diseases. This inhibition can lead to the modulation of cell proliferation and survival pathways, making it a candidate for cancer therapy.
- Antituberculotic Activity : Preliminary studies indicate that this compound may exhibit antituberculotic properties, suggesting its potential use in treating tuberculosis infections.
Biological Studies
The compound is utilized in biological research to explore enzyme interactions. Its ability to modulate enzyme activity can provide insights into metabolic pathways and disease mechanisms. For instance, studies have shown that derivatives of this compound can act as effective inhibitors of enzymes involved in inflammation and cancer progression .
Industrial Applications
In addition to its medicinal applications, this compound serves as a building block in organic synthesis. It is used in developing new materials and pharmaceuticals due to its structural versatility. Its synthesis can be optimized through various methods, including multi-step organic reactions that enhance yield and purity .
Case Studies
Several studies have highlighted the efficacy of this compound:
- A study published in the Bulletin of the Chemical Society of Ethiopia demonstrated that derivatives of this compound exhibited significant anticancer activity against various cell lines, showcasing its potential as a lead compound in cancer drug development .
- Research conducted by El-Masry et al. focused on the synthesis of similar pyrrolo derivatives and their pharmacological evaluations, indicating that modifications to the benzyl group can enhance biological activity significantly .
Mechanism of Action
The mechanism of action of Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their differences:
Key Observations :
- Ring System Differences : Compounds with furopyridine cores (e.g., 8, 24) exhibit greater ring strain and altered reactivity compared to pyrrolopyridine derivatives due to the oxygen atom in the furan ring .
- In contrast, oxo-substituted analogs (e.g., 24, Cis-Benzyl 5-oxo) may exhibit higher polarity, favoring hydrogen bonding interactions .
- Protective Groups : The tert-butyl group in ’s compound increases steric bulk, improving stability but reducing reactivity compared to benzyl esters .
Spectral and Analytical Data
- IR Spectroscopy :
- Mass Spectrometry :
- reports fragmentation patterns for a related compound (m/z 270 [M⁺]), with dominant peaks at m/z 165 and 105, suggesting ester cleavage and benzyl group loss .
Biological Activity
Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate, with the CAS number 1427502-01-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 274.36 g/mol
- CAS Number : 1427502-01-9
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 274.36 g/mol |
| Purity | NLT 98% |
This compound is part of a broader class of compounds known as pyrrolopyridines. These compounds have been studied for their ability to interact with various biological targets, including kinases, which are crucial in cellular signaling pathways. The compound's structural features suggest it may act as an inhibitor of certain kinases, similar to other pyrrolopyridine derivatives.
Pharmacological Properties
Research indicates that derivatives of pyrrolopyridines exhibit a range of pharmacological activities:
- Antitumor Activity : Some studies suggest that pyrrolopyridine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth and survival.
- Neuroprotective Effects : Compounds in this class have shown promise in treating neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal cells from apoptosis.
- Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against various pathogens, indicating potential use in treating infectious diseases.
- Analgesic and Sedative Effects : Pyrrolopyridine compounds have been explored for their analgesic properties, providing a basis for developing new pain management therapies.
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its chemical structure. Modifications to the pyrrolopyridine scaffold can significantly alter its potency and selectivity for biological targets:
- Substituents on the Pyridine Ring : The presence and position of substituents can enhance or reduce kinase inhibition.
- Alkyl Chain Length : Variations in the length and branching of alkyl chains attached to the nitrogen atom can affect solubility and bioavailability.
Case Study 1: Kinase Inhibition
A study focusing on similar pyrrolopyridine compounds revealed that modifications at the C-4 position significantly impacted inhibitory activity against CSF1R kinase. The most potent analogs exhibited IC values in the low nanomolar range, indicating strong binding affinity to the target kinase .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective capabilities of pyrrolopyridine derivatives in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications for conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-b]pyridine-4(2H)-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via ozonolysis or palladium-catalyzed carbonylation. For example, ozonolysis of precursor alcohols in 95% ethyl acetate/water at -78°C, followed by quenching with methanethiol and purification via chromatography, yields the target product (53% yield) . Palladium-catalyzed carbonylation of benzyl carbamates in tetrahydrofuran (THF) under controlled temperatures (60°C) and inert atmospheres is another route, though yields may vary (e.g., 14% for similar derivatives) . Optimization involves adjusting solvent systems (e.g., THF vs. tert-butanol), catalyst loadings, and reaction times to minimize side products .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for verifying stereochemistry and functional groups, as demonstrated in studies of analogous pyrrolo-pyridine derivatives . High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography provide molecular weight confirmation and spatial arrangement of atoms, respectively . Purity is assessed via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) .
Q. How should this compound be stored to maintain stability during research?
- Methodological Answer : Store sealed in dry conditions at -20°C to prevent degradation. Avoid exposure to moisture or light, as similar boronate esters and dihydropyridine derivatives are sensitive to hydrolysis and oxidation .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?
- Methodological Answer : Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts. For example, lithium diisopropylamide (LDA) at -78°C enables selective methylation of intermediates, as seen in the synthesis of tert-butyl analogs . Regiochemical challenges (e.g., in multi-component reactions) are addressed by adjusting substituent electronic effects or using directing groups .
Q. How does structural modification of the pyrrolo-pyridine core influence biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies show that substituents like benzyl, methyl, or trifluoromethyl groups modulate enzyme inhibition. For instance, 4-chlorobenzyl analogs exhibit enhanced binding to metabolic enzymes compared to furan-2-ylmethyl derivatives . Computational docking and in vitro assays (e.g., IC50 measurements) validate these interactions .
Q. What catalytic systems improve yield in carbonylative cyclization reactions for this compound?
- Methodological Answer : Palladium chloride (PdCl2) with triphenylphosphine ligands in THF enhances carbonylation efficiency. Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 2h) while maintaining yields >70% for related pyrimidine carboxylates . Solvent polarity and temperature gradients are critical for minimizing byproducts like over-oxidized species .
Q. How do researchers analyze enzyme inhibition mechanisms involving this compound?
- Methodological Answer : Kinetic assays (e.g., Michaelis-Menten plots) and fluorescence quenching studies quantify inhibition constants (Ki). For example, pyrido-pyrimidine carboxylates disrupt ATP-binding pockets in kinases, validated via X-ray crystallography of enzyme-inhibitor complexes . Isothermal Titration Calorimetry (ITC) measures binding thermodynamics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
